molecular formula C18H15ClO3 B11668714 6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one

6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one

Cat. No.: B11668714
M. Wt: 314.8 g/mol
InChI Key: NWTXJEZSYMDAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one typically involves the reaction of 6-chloro-4-methyl-2H-chromen-2-one with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and sodium hydride (NaH) are employed for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted chromenones.

Scientific Research Applications

6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease processes.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological functions.

    Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one: Lacks the chloro substituent.

    6-chloro-4-methyl-2H-chromen-2-one: Lacks the methoxy substituent.

    7-[(4-methylphenyl)methoxy]-2H-chromen-2-one: Lacks both the chloro and methyl substituents.

Uniqueness

6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one is unique due to the presence of both chloro and methoxy substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent and its utility in various scientific applications.

Properties

Molecular Formula

C18H15ClO3

Molecular Weight

314.8 g/mol

IUPAC Name

6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C18H15ClO3/c1-11-3-5-13(6-4-11)10-21-17-9-16-14(8-15(17)19)12(2)7-18(20)22-16/h3-9H,10H2,1-2H3

InChI Key

NWTXJEZSYMDAQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.